
2-Methylnon-3-yne-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylnon-3-yne-1,2-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms, and a methyl group attached to the second carbon atom. The structure of this compound can be represented as follows:
CH3-C≡C-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH 准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnon-3-yne-1,2-diol can be achieved through various methods. One common approach involves the use of elimination reactions of dihalides. For example, the dehydrohalogenation of a vicinal dihalide or vinylic halide can be used to form the alkyne. This process typically involves the use of a strong base, such as sodium amide (NaNH2) in ammonia (NH3), to facilitate the elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar elimination reactions. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methylnon-3-yne-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学研究应用
2-Methylnon-3-yne-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methylnon-3-yne-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The triple bond can undergo various chemical transformations, influencing the compound’s reactivity and biological activity .
相似化合物的比较
2-Methylnon-3-yne-1,2-diol can be compared with other similar compounds, such as:
1-Butyne: A simple alkyne with a single carbon-carbon triple bond.
2-Butyne: An internal alkyne with a triple bond between the second and third carbon atoms.
1-Hexyne: A longer-chain alkyne with a terminal triple bond.
The uniqueness of this compound lies in its specific structure, which includes both hydroxyl groups and a methyl group, providing distinct chemical and biological properties .
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-methylnon-3-yne-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(2,12)9-11/h11-12H,3-6,9H2,1-2H3 |
InChI 键 |
CJCZXNHEEIBJFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CC(C)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


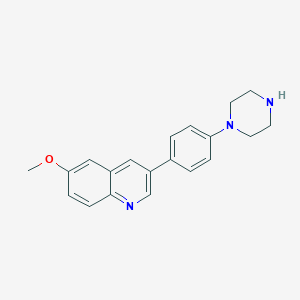
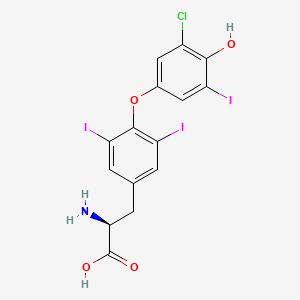


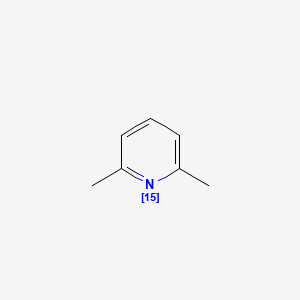


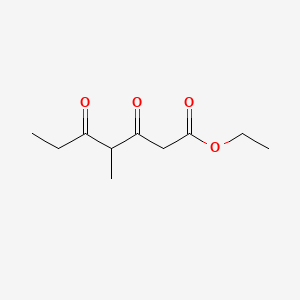
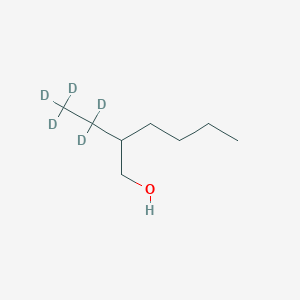
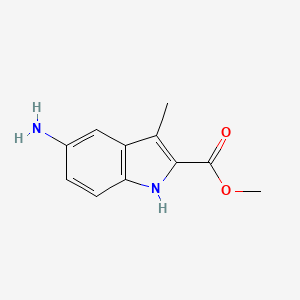

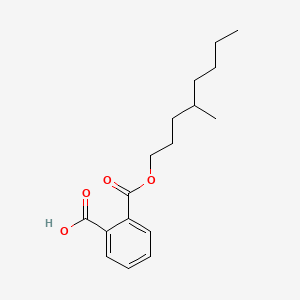
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)
